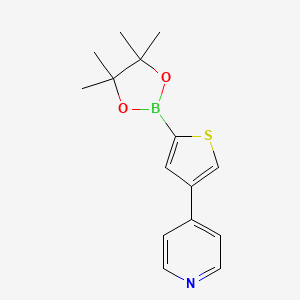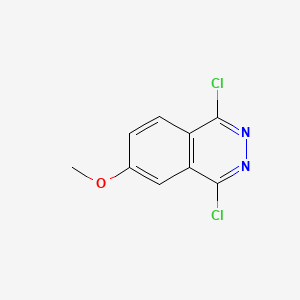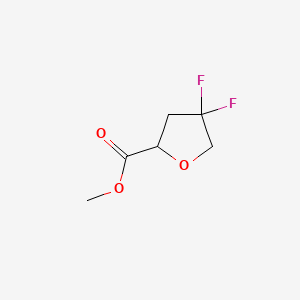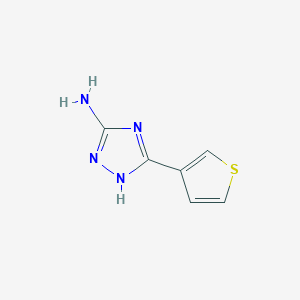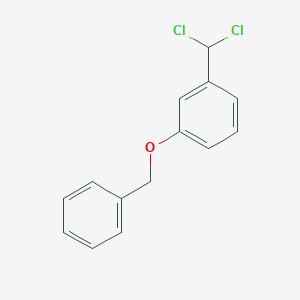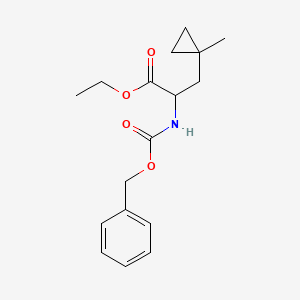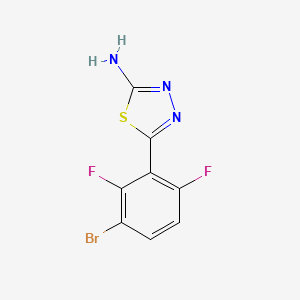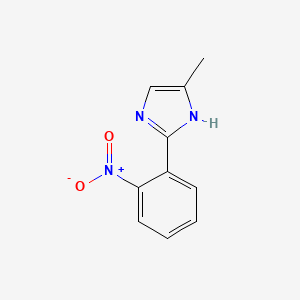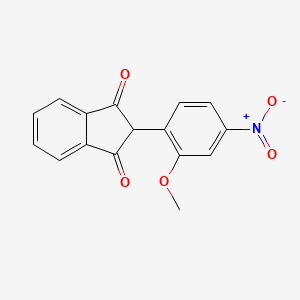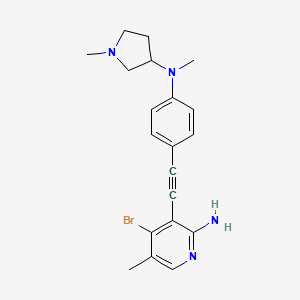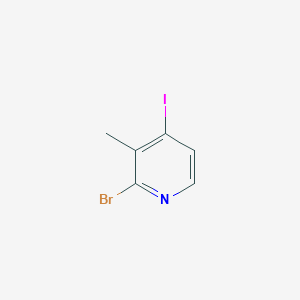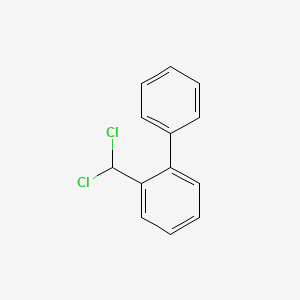
2-(Dichloromethyl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method includes the reaction of biphenyl with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane, resulting in the formation of the desired dichloromethyl derivative .
Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
化学反应分析
Types of Reactions: 2-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to form 2-(methyl)biphenyl.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 2-(Formyl)biphenyl or 2-(carboxyl)biphenyl.
Reduction: 2-(Methyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used .
科学研究应用
2-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials .
作用机制
The mechanism of action of 2-(Dichloromethyl)biphenyl involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect molecular pathways and biological processes, making the compound of interest for studying its effects on cells and tissues .
相似化合物的比较
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
- 2-(Methyl)biphenyl
Comparison: 2-(Dichloromethyl)biphenyl is unique due to the presence of two chlorine atoms in the methyl group, which can significantly influence its reactivity and interactions compared to its mono-substituted counterparts. The dichloromethyl group provides distinct chemical properties, such as increased electrophilicity and potential for forming reactive intermediates, making it a valuable compound for various applications .
属性
分子式 |
C13H10Cl2 |
|---|---|
分子量 |
237.12 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
InChI 键 |
DNMIWTRPMLDNKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
